molecular formula C30H23NO2 B14364450 3-Hydroxy-N-(triphenylmethyl)naphthalene-2-carboxamide CAS No. 90184-77-3

3-Hydroxy-N-(triphenylmethyl)naphthalene-2-carboxamide

Katalognummer: B14364450
CAS-Nummer: 90184-77-3
Molekulargewicht: 429.5 g/mol
InChI-Schlüssel: RXHOXNRSZRYKSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-N-(triphenylmethyl)naphthalene-2-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by a naphthalene core substituted with a hydroxy group and a carboxamide group, where the nitrogen is further substituted with a triphenylmethyl group. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-(triphenylmethyl)naphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with triphenylmethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran (THF) and may require mild heating to ensure complete reaction .

Industrial Production Methods

This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification techniques such as recrystallization or chromatography to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-N-(triphenylmethyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-Hydroxy-N-(triphenylmethyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups allow it to form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The triphenylmethyl group provides steric bulk, which can influence the compound’s binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Hydroxy-N-phenyl-2-naphthamide: Similar structure but with a phenyl group instead of a triphenylmethyl group.

    3-Hydroxy-N-(2-methylphenyl)-2-naphthamide: Similar structure with a methyl-substituted phenyl group.

    N-(disubstituted-phenyl)-3-hydroxy-naphthalene-2-carboxamides: A series of compounds with various substituted phenyl groups

Uniqueness

3-Hydroxy-N-(triphenylmethyl)naphthalene-2-carboxamide is unique due to the presence of the bulky triphenylmethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its stability and potentially improve its selectivity for certain biological targets compared to similar compounds .

Eigenschaften

CAS-Nummer

90184-77-3

Molekularformel

C30H23NO2

Molekulargewicht

429.5 g/mol

IUPAC-Name

3-hydroxy-N-tritylnaphthalene-2-carboxamide

InChI

InChI=1S/C30H23NO2/c32-28-21-23-13-11-10-12-22(23)20-27(28)29(33)31-30(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26/h1-21,32H,(H,31,33)

InChI-Schlüssel

RXHOXNRSZRYKSC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.